
2,2-dimethyl-N-(naphthalen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide is an organic compound with the molecular formula C15H17NO It is a derivative of propanamide, where the amide nitrogen is substituted with a naphthalen-2-yl group and the alpha carbon is substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(naphthalen-2-yl)propanamide typically involves the reaction of 2-naphthylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-naphthylamine+2,2-dimethylpropanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of naphthyl carboxylic acids.
Reduction: Formation of 2,2-dimethyl-N-(naphthalen-2-yl)amine.
Substitution: Formation of brominated or nitrated derivatives of the naphthyl group.
科学的研究の応用
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2-dimethyl-N-(naphthalen-2-yl)propanamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
- 2,2-Dimethyl-N-(4-methylphenyl)propanamide
- 2,2-Dimethyl-N-(2-methoxyphenyl)propanamide
Uniqueness
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2,2-dimethyl-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) |
InChIキー |
VTOUVBDMMBNEDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


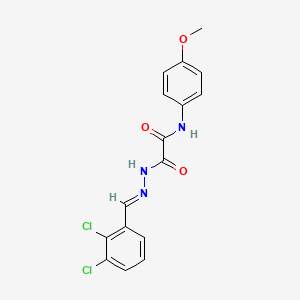
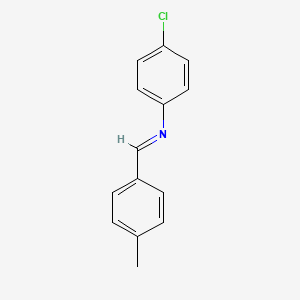
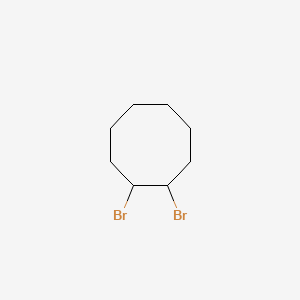
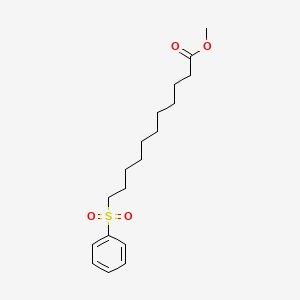

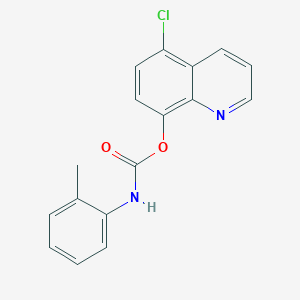
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)


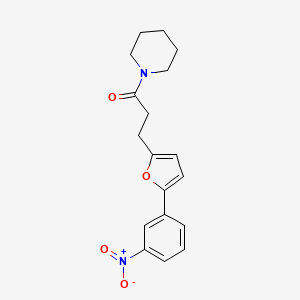
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
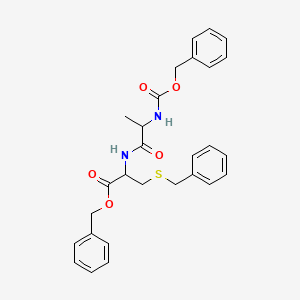

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)
